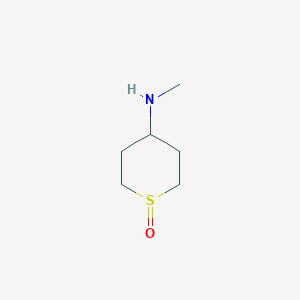
4-(Methylamino)-1lambda4-thian-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylamino)-1lambda4-thian-1-one is an organic compound that belongs to the class of thianes It is characterized by the presence of a thiane ring substituted with a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)-1lambda4-thian-1-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a thioamide with a methylamine source under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methylamino)-1lambda4-thian-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thioethers or thiols.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thioethers.
Aplicaciones Científicas De Investigación
4-(Methylamino)-1lambda4-thian-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Methylamino)-1lambda4-thian-1-one involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds and participate in electrostatic interactions, influencing the compound’s reactivity and binding affinity. The thiane ring structure also contributes to its overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylaminorex: A stimulant drug with a different ring structure but similar functional groups.
4-(Dimethylamino)pyridine: A nucleophilic catalyst with a pyridine ring instead of a thiane ring.
Methylamine: A simpler compound with a single methylamino group.
Uniqueness
4-(Methylamino)-1lambda4-thian-1-one is unique due to its thiane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C6H13NOS |
|---|---|
Peso molecular |
147.24 g/mol |
Nombre IUPAC |
N-methyl-1-oxothian-4-amine |
InChI |
InChI=1S/C6H13NOS/c1-7-6-2-4-9(8)5-3-6/h6-7H,2-5H2,1H3 |
Clave InChI |
AMYXHUJOKNHQNT-UHFFFAOYSA-N |
SMILES canónico |
CNC1CCS(=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


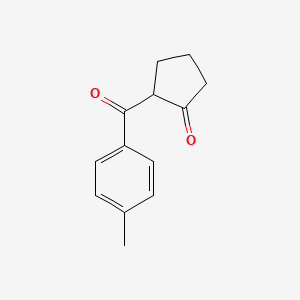
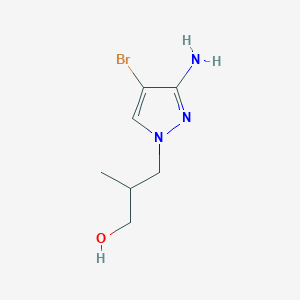
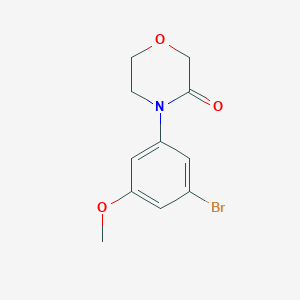

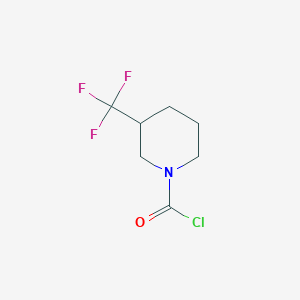



![2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B13306984.png)

![5-Bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13307000.png)

![4-(2,2-Dimethylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13307015.png)

